2-Chloroacetonitrile-1-14C

ADME/metabolism haloacetonitrile toxicity quantitative whole-body autoradiography

2-Chloroacetonitrile-1-14C is a carbon-14 radiolabeled derivative of chloroacetonitrile in which the nitrile carbon (C-1 position) bears the 14C isotope. With the molecular formula C2H2ClN, a molecular weight of 77.49 g/mol, and a SMILES notation of [14C](CCl)#N, this compound is a bifunctional alkylating agent possessing both a reactive chloromethyl group and a nitrile functionality.

Molecular Formula C2H2ClN
Molecular Weight 77.49 g/mol
CAS No. 56746-52-2
Cat. No. B13810580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroacetonitrile-1-14C
CAS56746-52-2
Molecular FormulaC2H2ClN
Molecular Weight77.49 g/mol
Structural Identifiers
SMILESC(C#N)Cl
InChIInChI=1S/C2H2ClN/c3-1-2-4/h1H2/i2+2
InChIKeyRENMDAKOXSCIGH-HQMMCQRPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroacetonitrile-1-14C (CAS 56746-52-2): Radiolabeled Nitrile Building Block for Quantitative Metabolic Tracing and Autoradiography


2-Chloroacetonitrile-1-14C is a carbon-14 radiolabeled derivative of chloroacetonitrile in which the nitrile carbon (C-1 position) bears the 14C isotope . With the molecular formula C2H2ClN, a molecular weight of 77.49 g/mol, and a SMILES notation of [14C](CCl)#N, this compound is a bifunctional alkylating agent possessing both a reactive chloromethyl group and a nitrile functionality . It is supplied as a radiochemical with a specific activity of 50–60 mCi/mmol, approaching the theoretical maximum of 62.4 mCi/mmol for single 14C labeling, and is available in unit quantities (e.g., 250 μCi) through specialized radiochemical suppliers such as American Radiolabeled Chemicals (ARC catalog ARC0624) . The compound serves as a critical precursor for synthesizing 14C-labeled pharmaceuticals and as a direct tracer for investigating the metabolic fate, tissue distribution, and covalent binding of haloacetonitrile disinfection by-products [1].

Why 2-Chloroacetonitrile-1-14C Cannot Be Substituted by Unlabeled, 2-14C-Labeled, or Stable Isotope-Labeled Analogs


Substituting 2-Chloroacetonitrile-1-14C with unlabeled chloroacetonitrile (CAS 107-14-2), with [2-14C]chloroacetonitrile (labeled at the CH2 carbon), or with stable isotope-labeled variants (e.g., chloroacetonitrile-13C2,15N, CAS 850261-36-8) fundamentally alters the experimental information obtainable. The position of the 14C label dictates which metabolic fragment is tracked: evidence from the closely related dichloroacetonitrile system demonstrates that the nitrile carbon (C-1) is metabolized through a cyanide-like pathway—excreted predominantly as urinary thiocyanate with minimal exhalation as CO2—while the CH2 carbon (C-2) is rapidly oxidized and exhaled as 14CO2 [1][2]. In rats administered [1-14C]dichloroacetonitrile, only 3–8% of the administered 14C was exhaled as CO2 over 6 days, compared with 33–34% for [2-14C]dichloroacetonitrile within 48 hours [1]. Consequently, selecting the wrong label position can cause complete loss of tracer signal via respiratory exhalation, particularly in short-duration ADME studies [2]. Unlabeled chloroacetonitrile provides zero radiometric detectability, while stable isotope (13C/15N) analogs require mass spectrometry instrumentation and cannot support quantitative whole-body autoradiography (QWBA) or liquid scintillation counting workflows .

2-Chloroacetonitrile-1-14C: Differential Evidence for Scientific Procurement Decisions


Nitrile-Carbon (1-14C) Label Enables Cyanide-Pathway Metabolic Tracking Versus CH2-Carbon (2-14C) Label Which Is Rapidly Exhaled as CO2

In the structurally analogous dichloroacetonitrile (DCAN) system, the position of the 14C label produces a >10-fold difference in respiratory CO2 excretion, reflecting fundamentally different metabolic fates. Rats administered [1-14C]DCAN excreted only 3–8% of the total 14C dose as exhaled CO2 over 6 days, whereas rats given [2-14C]DCAN excreted 33–34% as CO2 within just 48 hours [1]. The IARC Monograph on dichloroacetonitrile explicitly concludes: 'The quantitative differences in the route of excretion of the two labels in rats indicate that dichloroacetonitrile is being cleaved in vivo. The 1-14C-labelled compound behaved like cyanide' [2]. In the monochloroacetonitrile system, [2-14C]CAN studies report 12% of the dose exhaled as 14CO2 within 12 hours at a specific activity of 4.07 mCi/mmol [3]. By inference, 2-Chloroacetonitrile-1-14C—bearing 14C at the nitrile carbon—will preferentially retain the radiolabel in systemic circulation as thiocyanate and tissue-bound metabolites rather than lose it via respiration, making it the mandatory choice for studies requiring long-term tissue retention tracking or quantitative DNA covalent binding assessment [1][2].

ADME/metabolism haloacetonitrile toxicity quantitative whole-body autoradiography

Specific Activity of 50–60 mCi/mmol Provides >12-Fold Higher Autoradiographic Sensitivity Than Literature [2-14C]Chloroacetonitrile at 4.07 mCi/mmol

Commercially supplied 2-Chloroacetonitrile-1-14C is available at a specific activity of 50–60 mCi/mmol (80–96% of the theoretical maximum of 62.4 mCi/mmol for single 14C substitution) [1]. In contrast, published whole-body autoradiography studies using [2-14C]chloroacetonitrile employed a specific activity of only 4.07 mCi/mmol, requiring intravenous doses of 88–120 μCi/kg to achieve detectable tissue signals [2][3]. The 12.3- to 14.7-fold higher specific activity of the 1-14C compound means that equivalent radioactive doses can be administered with proportionally lower chemical mass, reducing pharmacological interference at tracer levels; alternatively, the same chemical mass yields >12-fold greater signal intensity per autoradiographic exposure, substantially shortening film exposure times or enabling higher spatial resolution in quantitative whole-body autoradiography (QWBA) and micro-autoradiography applications [1][2].

quantitative autoradiography specific activity detection sensitivity

Synthesis from K14CN Enables Direct Incorporation into Radiolabeled Drug Candidates — Demonstrated in [14C]Aprepitant for Human ADME Studies

2-Chloroacetonitrile-1-14C is synthesized in two steps from [14C]-potassium cyanide (K14CN), establishing a direct synthetic route from the most fundamental C-1 14C building block [1]. This synthetic provenance was exploited by Elmore et al. (2004) at Merck Research Laboratories to prepare [14C]aprepitant—the 14C-labeled form of the neurokinin-1 receptor antagonist (EMEND®)—for human metabolism studies supporting regulatory submission [1]. In the same study, a parallel synthesis using [13C2,15N3]chloroacetonitrile produced the stable isotope-labeled analog for a separate bioavailability study, demonstrating that the 14C- and stable isotope-labeled forms of chloroacetonitrile serve complementary but non-interchangeable roles: the 14C compound enables whole-body autoradiography and metabolite profiling via radiometric detection, while the 13C2,15N compound supports LC-MS/MS bioanalysis [1]. In contrast, unlabeled chloroacetonitrile (CAS 107-14-2, 98–99% GC purity, MW 75.50 g/mol ) provides no isotopic tracing capability whatsoever and is limited to bulk synthetic intermediate applications.

radiochemical synthesis pharmaceutical ADME K14CN precursor

Monitored Radiochemical Identity via Radio-HPLC and Defined Catalog Specifications Eliminate Synthesis and Characterization Burden

2-Chloroacetonitrile-1-14C is available as a catalog radiolabeled product (ARC0624, American Radiolabeled Chemicals) with defined specifications, requiring temperature-controlled storage and delivery . In contrast, [2-14C]chloroacetonitrile is not offered as a standard catalog item; each published study reports custom in-house synthesis with variable specific activities (e.g., 4.07 mCi/mmol in Ahmed et al., 1991 [1]) and without standardized radiochemical purity certification [1][2]. For radiochemical applications in pharmaceutical development, regulatory guidance (ICH M3(R2)) and industry practice require radiochemical purity ≥95% as determined by radio-HPLC, with typical acceptance criteria of >99% for human ADME study tracers [3]. While the precise radio-HPLC purity specification for commercial 2-Chloroacetonitrile-1-14C must be confirmed from the supplier's certificate of analysis per lot, the availability of a catalog product with batch-specific quality documentation eliminates the need for independent synthesis development, purification method validation, and purity characterization—representing weeks to months of avoided labor compared to custom [2-14C]CAN synthesis .

radiochemical purity quality control catalog radiochemical

Compatibility with Quantitative Whole-Body Autoradiography (QWBA) While Stable Isotope Analogs (13C2,15N) Are Restricted to LC-MS/MS Tissue Homogenate Analysis

The 14C β-emission (Emax = 156 keV, range in tissue ≈ 20 μm) of 2-Chloroacetonitrile-1-14C enables quantitative whole-body autoradiography (QWBA) with spatial resolution capable of discriminating individual tissue substructures—a capability extensively validated in the haloacetonitrile literature [1][2]. In the foundational study by Ahmed et al. (1991), [2-14C]CAN QWBA at 4.07 mCi/mmol resolved differential accumulation in olfactory bulb, olfactory receptor area, lumbar cistern, thyroid, salivary glands, and testes at 1 hour post-dose [1]. With the 12–15× higher specific activity of the 1-14C compound, finer spatial discrimination and shorter exposure times are achievable . In contrast, the stable isotope-labeled analog chloroacetonitrile-13C2,15N (CAS 850261-36-8) cannot support autoradiography; it is restricted to LC-MS/MS analysis of tissue homogenates, which averages signal across entire dissected organs and loses all spatial tissue architecture information [3]. This represents a binary capability difference: 14C labeling preserves spatial tissue distribution data, while stable isotope labeling collapses it to homogenate-level quantification only.

QWBA autoradiography tissue distribution spatial resolution

Optimal Deployment Scenarios for 2-Chloroacetonitrile-1-14C Based on Quantitative Differentiation Evidence


Long-Term Tissue Retention and Covalent DNA Binding Studies of Haloacetonitrile Disinfection By-Products

Based on the class-level evidence that the nitrile carbon (C-1) follows a cyanide-like metabolic pathway with minimal respiratory CO2 loss (3–8% CO2 for the [1-14C]dichloroacetonitrile analog versus 33–34% for [2-14C]DCAN) [1], 2-Chloroacetonitrile-1-14C should be selected for any study requiring prolonged tissue retention tracking beyond 24 hours or quantitative DNA covalent binding measurements. The Ahmed et al. (1993) study using [2-14C]CAN for DNA binding in maternal and fetal mouse tissues demonstrated that covalent binding to fetal DNA was elevated and persistent at 72 hours post-dose, reaching 205% of control levels after glutathione depletion [2]; using the 1-14C label would further enhance signal retention at late time points by preventing label loss through CO2 exhalation, improving the quantitative accuracy of DNA adduct measurements [1].

Synthesis of 14C-Labeled Pharmaceutical Candidates Requiring Nitrile-Carbon Radiolabeling via K14CN Route

The demonstrated two-step synthesis of 2-Chloroacetonitrile-1-14C from K14CN and its subsequent use in preparing [14C]aprepitant for human ADME studies [3] positions this compound as the preferred precursor for any drug development program requiring 14C labeling at a nitrile or nitrile-derived carbon. The high specific activity (50–60 mCi/mmol) ensures that the final labeled drug substance will meet regulatory sensitivity requirements for human microdosing studies. Procurement of the pre-manufactured 1-14C compound eliminates the need for in-house K14CN handling and the associated radiochemical synthesis infrastructure, transferring synthesis risk and characterization burden to the commercial supplier .

High-Resolution Quantitative Whole-Body Autoradiography (QWBA) with Sub-Organ Spatial Discrimination

The 14C β-emission properties (Emax 156 keV, tissue range ≈20 μm) enable spatial resolution capable of distinguishing radioactivity accumulation in adjacent tissue substructures—as demonstrated in the [2-14C]CAN QWBA literature where differential uptake was resolved between olfactory bulb, olfactory receptor area, and lumbar cistern at 1 hour post-dose [4]. With the >12-fold higher specific activity of 2-Chloroacetonitrile-1-14C (50–60 versus 4.07 mCi/mmol) [4], exposure times can be reduced from days to hours for equivalent signal intensity, or spatial resolution can be further improved at equivalent exposure times. This compound is the definitive choice for QWBA studies where organ substructure discrimination (e.g., adrenal cortex versus medulla, hippocampal subfields, placental layers) is required, as stable isotope analogs (13C2,15N) are incompatible with autoradiographic detection [5].

Transplacental Transfer and Developmental Toxicology Studies in Pregnant Animal Models

The Jacob et al. (1998) study demonstrated that [2-14C]CAN and/or its metabolites cross the placental barrier in pregnant mice, with quantifiable uptake in fetal liver and brain at 1 and 24 hours post-dose [6]. Ahmed et al. (2005) further showed that [2-14C]CAN/metabolites accumulate in fetal brain regions (cerebral cortex, hippocampus, cerebellum) and induce oxidative stress and neuronal apoptosis [7]. Using 2-Chloroacetonitrile-1-14C with its higher specific activity and nitrile-carbon label retention—rather than the CH2-carbon label that is partially lost to CO2 exhalation—would improve quantitative accuracy of fetal tissue exposure measurements, particularly at later gestational time points where cumulative dose estimation is critical for developmental risk assessment [1].

Quote Request

Request a Quote for 2-Chloroacetonitrile-1-14C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.